molecular formula C10H9BrClN3 B1527347 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1202030-29-2

4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1527347
CAS No.: 1202030-29-2
M. Wt: 286.55 g/mol
InChI Key: XIAHQXWXXAJRTM-UHFFFAOYSA-N
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Description

Introduction

4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine belongs to the pyrazole family of heterocyclic compounds, which are characterized by their five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives have demonstrated significant importance in medicinal chemistry and pharmaceutical research due to their diverse biological activities and structural versatility. The specific compound under investigation features multiple halogen substituents and an aromatic ring system that contribute to its distinctive chemical and physical properties.

The compound's molecular framework consists of a central pyrazole ring system with a methyl group at position 3, a bromine atom at position 4, and a 4-chlorophenyl group attached to position 1, along with an amine functional group at position 5. This particular arrangement of substituents creates a molecule with unique electronic and steric characteristics that influence its chemical behavior and potential applications.

Research into halogenated pyrazole derivatives has expanded significantly in recent years, with particular focus on compounds that incorporate both bromine and chlorine substituents. The presence of these halogen atoms can significantly alter the compound's reactivity, stability, and intermolecular interactions, making such molecules valuable targets for synthetic and mechanistic studies.

Properties

IUPAC Name

4-bromo-2-(4-chlorophenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c1-6-9(11)10(13)15(14-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAHQXWXXAJRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, with the chemical formula C10H9BrClN3C_{10}H_{9}BrClN_{3} and CAS Number 955575-53-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly in the context of anticancer activity and kinase inhibition.

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its pharmacological profile. The molecular weight is approximately 252.11 g/mol, and it has been characterized by various methods including NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. In particular, it has shown promising results against glioblastoma cell lines. For instance, a related compound (4j) demonstrated low micromolar activity against the AKT2 kinase, which is implicated in glioma malignancy. This compound inhibited the formation of 3D neurospheres derived from patient glioma stem cells while exhibiting minimal cytotoxicity towards non-cancerous cells, suggesting a selective action against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Kinase InhibitionAKT2/PKBβ inhibition
Anticancer ActivityInhibition of glioma growth
CytotoxicityLow toxicity to non-cancerous cells

The mechanism by which this compound exerts its anticancer effects appears to be through the selective inhibition of the AKT signaling pathway. AKT2 is known to play a crucial role in cell survival and proliferation in cancer cells. Inhibition of this pathway can lead to decreased tumor growth and increased apoptosis in malignant cells .

Case Studies

In one notable study, compounds similar to 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine were screened against various cancer cell lines. The results indicated that these compounds could induce significant apoptosis in glioblastoma cells while sparing normal cells, thus demonstrating their potential as targeted therapies .

Another study focused on the synthesis and evaluation of pyrazole derivatives for their antitumor activity. Compounds with similar structural motifs displayed IC50 values ranging from 12 µM to 49 µM against different cancer cell lines, reinforcing the notion that structural modifications can enhance biological activity .

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine serves as a building block for creating more complex heterocyclic compounds. Its unique substitution pattern allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets makes it suitable for studying biochemical pathways and drug discovery .

Medicine

Research has highlighted the pharmacological properties of this compound, including:

  • Anti-inflammatory Activity : Studies suggest that it may inhibit inflammatory pathways.
  • Anticancer Properties : Preliminary findings indicate potential efficacy against certain cancer cell lines .

Industry

In the agrochemical sector, the compound is explored for developing new pesticides and herbicides due to its biological activity. Additionally, its properties are being researched for applications in materials science .

Case Studies

Several studies have documented the applications of 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine:

  • Enzyme Inhibition Study : A study demonstrated that the compound effectively inhibited a specific enzyme involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Research : In vitro studies indicated that the compound showed significant cytotoxicity against breast cancer cells, warranting further investigation into its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine C₁₀H₉BrClN₃ Br (4), Cl-Ph (1), CH₃ (3) 286.56 Antimicrobial activity; intermediates for agrochemicals
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine C₁₅H₁₁BrClN₃ Br-Ph (1), Cl-Ph (3) 348.63 Higher lipophilicity; potential kinase inhibitors
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine C₁₂H₁₂BrN₃ Br (4), cyclopropyl (3), Ph (1) 278.15 Enhanced metabolic stability; used in drug discovery
4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine C₁₀H₉BrFN₃ Br (4), F-Ph (1), CH₃ (3) 270.10 Improved solubility; fluorescent probes
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine C₁₉H₁₂Cl₃FN₄ F-Ph (4), pyridinyl (3), Cl₃-Ph (1) 432.68 Anticancer activity; targets tubulin polymerization

Key Observations :

Substituent Effects on Bioactivity :

  • The 4-chlorophenyl group in the target compound enhances halogen bonding with biological targets, contributing to antimicrobial effects . In contrast, 4-bromo/fluorophenyl analogs exhibit varied solubility and binding affinities .
  • Cyclopropyl substitution (e.g., C₁₂H₁₂BrN₃) improves metabolic stability by reducing oxidative degradation, making it favorable for drug candidates .

Spectral and Computational Studies: Nonlinear optical (NLO) properties of brominated pyrazoles, including the target compound, have been modeled using DFT calculations. The dipole moment (≈5.2 Debye) and polarizability (≈30 ų) suggest utility in optoelectronics . SHELX and Multiwfn software are commonly used for crystallographic and electron density analysis, respectively, to validate structural features .

Synthetic Challenges :

  • Bromination at position 4 often requires controlled conditions to avoid di-substitution, as seen in the synthesis of 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (m/z 381 [M+H]⁺) .
  • Regioselectivity in aryl substitution (e.g., para vs. ortho positions) is influenced by steric and electronic factors, as demonstrated in derivatives like 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine .

Preparation Methods

Table 1: Typical Reaction Conditions for Each Step

Step Reactants Conditions Yield (%) Reference
1. Pyrazole ring formation Ethyl acetoacetate, 4-chlorophenylhydrazine Ethanol, reflux, 4–6 h 80–89
2. Amination Pyrazolone intermediate, NH₂ source Acidic or basic medium, mild heat 70–85
3. Bromination Pyrazole amine, Br₂ or NBS DMF or AcOH, 0–25°C 60–80

Purification and Characterization

  • Purification:
    The crude product is typically purified by recrystallization from methanol or ethanol, or by column chromatography.
  • Characterization:
    Structural confirmation is achieved via NMR, IR, MS, and elemental analysis. Melting point determination and comparison with literature values are standard practice.
  • Microwave-Assisted Synthesis:
    Some studies have reported the use of microwave irradiation to accelerate the cyclization and substitution steps, leading to higher yields and shorter reaction times.
  • One-Pot Multicomponent Reactions:
    Multicomponent reactions involving hydrazines, β-ketoesters, and substituted benzaldehydes can be adapted to introduce the necessary substituents in a single step, followed by selective bromination.

Table 2: Comparison of Conventional vs. Microwave-Assisted Methods

Method Reaction Time Yield (%) Notes
Conventional heating 4–6 h 60–80 Standard glassware, mild conditions
Microwave-assisted 10–30 min 75–90 Requires microwave reactor, rapid optimization
  • The regioselectivity of bromination is enhanced by the electron-donating methyl group and the electron-withdrawing 4-chlorophenyl group, favoring substitution at the 4-position of the pyrazole ring.
  • The use of N-bromosuccinimide provides milder conditions and better selectivity compared to elemental bromine.
  • Purity and yield are highly dependent on the stoichiometry of reagents and reaction temperature control.
Step Key Intermediate Reagent Purpose
1 3-methyl-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one Ethyl acetoacetate + 4-chlorophenylhydrazine Pyrazole ring formation
2 3-methyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine NH₂ source Amination
3 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine Br₂ or NBS Bromination at 4-position

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or α,β-unsaturated ketones. For example, microwave-assisted synthesis (e.g., 3-5 hours at 80–120°C) improves yield and purity compared to conventional heating . Key parameters to optimize include solvent polarity (e.g., DMF for high dielectric constant), catalyst selection (e.g., acetic acid for cyclization), and stoichiometric ratios of bromine/chlorine-containing precursors. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, NH2_2 at δ 5.1–5.5 ppm) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C-Br bond ~1.89 Å, N-N bond ~1.35 Å) and confirms regioselectivity. SHELX software is widely used for refinement, with R-factors < 0.05 indicating high accuracy .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 316.97 for C10_{10}H9_9BrClN3_3) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (typically >200°C for pyrazole derivatives).
  • HPLC monitoring : Tracks purity changes over time in solutions (e.g., DMSO or ethanol) under light/dark conditions at 4°C and 25°C .
  • Moisture sensitivity : Karl Fischer titration quantifies hydrolytic degradation in hygroscopic environments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Dose-response validation : Re-test activity across multiple cell lines (e.g., MCF-7 for cancer, C. albicans for antifungal) with standardized protocols (IC50_{50} vs. MIC values) .
  • Mechanistic studies : Use fluorescence-based assays (e.g., DNA intercalation) or enzyme inhibition tests (e.g., topoisomerase II) to identify primary targets .
  • Metabolite profiling : LC-MS/MS detects active metabolites that may contribute to observed discrepancies .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like cannabinoid receptors (docking scores < -7 kcal/mol indicate strong interactions) .
  • QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., electron-withdrawing Br/Cl groups) with activity .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. What experimental approaches validate the compound’s role in modulating GPCR signaling pathways?

  • cAMP accumulation assays : Measure inhibition of forskolin-stimulated cAMP in HEK293 cells transfected with GPCRs (e.g., CB1 or CB2 receptors) .
  • β-arrestin recruitment : BRET or TR-FRET assays quantify receptor internalization kinetics .
  • Patch-clamp electrophysiology : Evaluates ion channel modulation (e.g., Ca2+^{2+} flux in neuronal cells) .

Methodological Challenges and Solutions

Q. How to address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Catalyst optimization : Use Pd(PPh3_3)4_4 or XPhos Pd G3 with K2_2CO3_3 base in toluene/water (3:1) at 90°C .
  • Protecting groups : Temporarily protect the NH2_2 group with Boc anhydride to prevent side reactions .
  • Microwave assistance : Reduces reaction time from 24 hours to 2 hours with 85% yield .

Q. What analytical techniques differentiate polymorphic forms of the compound?

  • PXRD : Identifies distinct crystallographic patterns (e.g., sharp peaks at 2θ = 12.5°, 17.8° for Form I vs. 13.2°, 18.4° for Form II) .
  • DSC : Detects melting point variations (Δmp >5°C indicates polymorphism) .
  • Raman spectroscopy : Resolves lattice vibrations unique to each polymorph .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 2
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4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

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